molecular formula C12H17NO2 B10841555 2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran

2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran

Cat. No.: B10841555
M. Wt: 207.27 g/mol
InChI Key: SUAFTJAVJHXARK-UHFFFAOYSA-N
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Description

2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with an aminomethyl group and a p-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,5-diformylfuran with hydroxylamine, followed by hydrogenation reduction to generate the desired compound . This method utilizes hydroxylamine as a nitrogen source and hydrogen as a reducing agent in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process typically involves steps such as nucleophilic substitution, hydrogenation, and purification to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions at the benzylic position, leading to the formation of resonance-stabilized carbocations . These interactions can affect various biological processes and pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran is unique due to its specific substitution pattern on the tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

[5-(4-methoxyphenyl)oxolan-2-yl]methanamine

InChI

InChI=1S/C12H17NO2/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-5,11-12H,6-8,13H2,1H3

InChI Key

SUAFTJAVJHXARK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCC(O2)CN

Origin of Product

United States

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